molecular formula C7H8BIO3 B569776 (2-Iodo-5-methoxyphenyl)boronic acid CAS No. 89694-50-8

(2-Iodo-5-methoxyphenyl)boronic acid

Cat. No.: B569776
CAS No.: 89694-50-8
M. Wt: 277.852
InChI Key: XQYAEIDOJUNIGY-UHFFFAOYSA-N
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Description

(2-Iodo-5-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of an iodine atom and a methoxy group attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-5-methoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the metal-iodine exchange reaction, where 2,3-diiodobiphenyls undergo a highly regioselective exchange to form the desired boronic acid derivative . The reaction conditions often involve low temperatures to prevent over-alkylation and ensure the formation of boronic esters rather than borinic esters .

Industrial Production Methods

Industrial production of this compound may involve scalable and general synthetic protocols that do not require chromatographic purification. The use of electron-donating groups on the biphenyl fragment can enhance reactivity and yield . Additionally, the synthesis can be optimized for large-scale production by controlling the site-selectivity and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form alcohols.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols

    Reduction: Various reduced boron-containing compounds

    Substitution: Biaryl compounds, styrenes, and conjugated systems

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for (2-Iodo-5-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophilic organic group, forming a new palladium-carbon bond.

    Transmetalation: The nucleophilic boronic acid group transfers from boron to palladium.

    Reductive Elimination: The palladium catalyst facilitates the formation of the final product by reductive elimination, regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Iodo-5-methoxyphenyl)boronic acid is unique due to the presence of both an iodine atom and a methoxy group on the phenyl ring. This combination enhances its reactivity and selectivity in various chemical reactions, particularly in cross-coupling reactions. The iodine atom provides a site for nucleophilic substitution, while the methoxy group can influence the electronic properties of the compound, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

(2-iodo-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BIO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYAEIDOJUNIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)I)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281736
Record name B-(2-Iodo-5-methoxyphenyl)boronic acid
Source EPA DSSTox
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Molecular Weight

277.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89694-50-8
Record name B-(2-Iodo-5-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89694-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Iodo-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-iodo-5-methoxyphenyl)boronic acid
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